molecular formula C8H7ClO4S B3307916 Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride CAS No. 935534-05-7

Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride

Cat. No.: B3307916
CAS No.: 935534-05-7
M. Wt: 234.66 g/mol
InChI Key: GKTXTEYFNRPKSM-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride is a chemical compound with the molecular formula C8H7ClO4S. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a benzo[1,3]dioxole ring attached to a methanesulfonyl chloride group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride typically involves the reaction of benzo[1,3]dioxole with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Benzo[1,3]dioxole+Methanesulfonyl chlorideBenzo[1,3]dioxol-5-YL-methanesulfonyl chloride\text{Benzo[1,3]dioxole} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Benzo[1,3]dioxole+Methanesulfonyl chloride→Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

    Reaction Conditions: These reactions are typically performed at room temperature or slightly elevated temperatures to facilitate the substitution process.

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example:

  • Reaction with an amine yields a sulfonamide.
  • Reaction with an alcohol yields a sulfonate ester.
  • Reaction with a thiol yields a sulfonate thioester.

Scientific Research Applications

Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride has a wide range of applications in scientific research:

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonate esters, sulfonamides, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Similar in structure but lacks the benzo[1,3]dioxole ring.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene ring instead of the benzo[1,3]dioxole ring.

    Methanesulfonyl chloride: Lacks the aromatic ring structure.

Uniqueness

Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride is unique due to the presence of the benzo[1,3]dioxole ring, which imparts specific electronic and steric properties. This makes it a valuable reagent for selective reactions and the synthesis of complex molecules.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(10,11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTXTEYFNRPKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701292
Record name (2H-1,3-Benzodioxol-5-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-05-7
Record name (2H-1,3-Benzodioxol-5-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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